1-Propylpiperidin-3-one hydrochloride hydrate
Description
1-Propylpiperidin-3-one hydrochloride hydrate (CAS: 321141-29-1) is a piperidine derivative characterized by a propyl substituent at the 1-position of the piperidin-3-one ring, with a hydrochloride salt and water of crystallization. This compound is listed in chemical catalogs with a purity of 95%, indicating its use as a pharmaceutical intermediate or reference standard . Piperidin-3-one derivatives are frequently employed in drug synthesis, particularly as precursors for bioactive molecules or impurities in pharmacopeial contexts (e.g., Trihexyphenidyl Hydrochloride Impurity A analogs) . Its hydrate form enhances stability and solubility, critical for laboratory handling and formulation processes .

Properties
IUPAC Name |
1-propylpiperidin-3-one;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH.H2O/c1-2-5-9-6-3-4-8(10)7-9;;/h2-7H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCAPXVWUZKFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(=O)C1.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Propylpiperidin-3-one hydrochloride hydrate typically involves the reaction of piperidine derivatives with propylating agents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve bulk synthesis and custom manufacturing processes to ensure high purity and yield .
Chemical Reactions Analysis
1-Propylpiperidin-3-one hydrochloride hydrate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1-Propylpiperidin-3-one hydrochloride hydrate serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its piperidine structure is prevalent in many pharmacologically active molecules. The compound's ability to undergo various chemical reactions makes it a versatile building block for drug development.
Table 1: Key Derivatives and Their Applications
Neuropharmacological Research
Research indicates that derivatives of this compound exhibit significant neuropharmacological properties. For instance, compounds derived from this piperidine have been studied for their effects on cognitive function and memory enhancement.
Case Study: Donepezil Analogues
In a study focused on synthesizing donepezil analogues, researchers utilized 1-propylpiperidin-3-one as a core structure to create compounds with improved acetylcholinesterase inhibition compared to donepezil itself. These analogues demonstrated enhanced potency and selectivity, suggesting potential for developing new treatments for Alzheimer’s disease .
Therapeutic Potential
The therapeutic potential of this compound extends to various medical fields:
- Pain Management : As an NK-1 receptor antagonist, it shows promise in managing pain conditions, including migraines and other chronic pain syndromes .
- Gastrointestinal Disorders : Its application in treating gastrointestinal issues has been documented, particularly in relation to Helicobacter pylori infections .
Synthesis and Chemical Properties
The synthesis of this compound involves several methods that leverage its reactivity. The aza-Michael addition is one notable approach that facilitates the construction of substituted piperidines, which are essential in creating diverse drug candidates .
Mechanism of Action
The mechanism of action of 1-Propylpiperidin-3-one hydrochloride hydrate involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors and enzymes, influencing various biochemical processes . The compound’s effects are mediated through its ability to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cellular functions and responses .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The propyl group in 1-Propylpiperidin-3-one provides moderate hydrophobicity compared to benzyl or phenyl analogs, balancing solubility and membrane permeability .
- Hydrate Significance : The hydrate form distinguishes 1-Propylpiperidin-3-one from anhydrous analogs like Piperidin-3-one HCl, offering improved crystallinity and reduced hygroscopicity .

Key Observations :
- Therapeutic Potential: Unlike Ripasudil HCl hydrate (a clinically approved ROCK inhibitor), 1-Propylpiperidin-3-one lacks documented therapeutic applications but shares structural motifs with bioactive piperidines .
- Safety Gaps: Safety data for 1-Propylpiperidin-3-one are sparse, whereas analogs like 3-(2-Methylphenoxy)piperidine HCl have explicit hazard classifications (e.g., skin/eye irritation) .
Biological Activity
1-Propylpiperidin-3-one hydrochloride hydrate (CAS No. 321141-29-1) is a piperidine derivative with significant implications in medicinal chemistry and biological research. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a propyl group and a ketone functional group. Its molecular formula is CHClNO, and it exhibits properties typical of piperidine derivatives, including basicity due to the nitrogen atom in the ring.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings suggest potential applications in treating infections caused by these pathogens.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activities. Studies utilizing macrophage cell lines have reported that this compound can reduce the production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial mediators in inflammatory responses.
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets, including enzymes involved in inflammatory pathways. It may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound was tested against a panel of bacteria and fungi, showing a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, indicating moderate to strong antimicrobial activity .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound using RAW 264.7 macrophage cells. The results indicated that treatment with this compound significantly decreased NO production in response to lipopolysaccharide (LPS) stimulation, suggesting its potential as an anti-inflammatory agent. The IC50 value for NO inhibition was determined to be approximately 25 µM .
Data Summary Table
| Activity | Tested Strains/Cells | Effect | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 - 128 µg/mL |
| Escherichia coli | Inhibition of growth | 32 - 128 µg/mL | |
| Candida albicans | Inhibition of growth | 64 - 256 µg/mL | |
| Anti-inflammatory | RAW 264.7 macrophages | Decreased NO production | IC50 ~ 25 µM |
Q & A
Q. How is the molecular structure of 1-Propylpiperidin-3-one hydrochloride hydrate characterized?
- Methodological Answer : Employ multi-angle imaging techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). Focus on key structural features like the piperidinone ring, propyl chain, and hydrate interactions. IR spectroscopy can confirm hydrogen bonding in the hydrate .
Q. What are the optimal storage conditions to maintain stability?
- Methodological Answer : Store in sealed, light-resistant containers at controlled humidity (20–30% RH) and temperature (2–8°C). Avoid prolonged exposure to moisture, which may alter hydrate morphology .
Q. How can the hydrochloride hydrate form be distinguished from anhydrous or alternative salt forms?
- Methodological Answer : Perform chloride ion quantification via argentometric titration and thermogravimetric analysis (TGA) to detect water loss at 100–150°C. IR spectroscopy can identify O-H stretching vibrations indicative of hydrate formation .
Q. What safety protocols are critical for laboratory handling?
- Methodological Answer : Use nitrile gloves, fume hoods, and eye protection. Avoid inhalation/ingestion; rinse exposed skin with water immediately. Follow protocols for hydrates with hygroscopic properties .
Advanced Research Questions
Q. How does hydrate morphology influence the compound’s physical and pharmacological properties?
- Methodological Answer : Conduct comparative studies between patchy (heterogeneous) and homogeneous hydrate distributions using XRD and gas adsorption. Patchy hydrates may reduce solubility and alter dissolution kinetics, impacting bioavailability .
Q. What methodologies resolve contradictions in reported solubility or stability data?
- Methodological Answer : Standardize experimental conditions (e.g., solvent purity, temperature) and validate methods with USP reference standards. Use dynamic vapor sorption (DVS) to assess hygroscopicity under varying humidity .
Q. How can impurities in synthesized batches be quantified and controlled?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection, referencing USP impurity standards (e.g., Impurity D and E). Optimize column conditions (C18, 5 µm) and mobile phase (acetonitrile:buffer) .
Q. What experimental designs assess hydrate-anhydrous form transitions under stress conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

